Triptoquinonide

Anti-inflammatory iNOS inhibition IL-1β suppression

IL-1β/iNOS pathway studies require stereochemically defined probes to distinguish transcriptional suppression from direct enzyme inhibition. Triptoquinonide, a (+)-enantiomer diterpenoid quinone from Tripterygium wilfordii, serves as a mechanistic probe that suppresses iNOS mRNA expression without direct iNOS enzyme inhibition. • Defined stereochemistry: >99% ee synthetic intermediate; batch-to-batch consistency • HPLC ≥98% purity; suitable as analytical reference standard for T. wilfordii extract standardization • Enables SAR dissection of anti-inflammatory activity from triptolide-class toxicity

Molecular Formula C20H22O4
Molecular Weight 326.4 g/mol
CAS No. 163513-81-3
Cat. No. B172256
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTriptoquinonide
CAS163513-81-3
SynonymsTriptoquinide
Molecular FormulaC20H22O4
Molecular Weight326.4 g/mol
Structural Identifiers
SMILESCC(C)C1=CC(=O)C2=C(C1=O)CCC3C2(CCC4=C3COC4=O)C
InChIInChI=1S/C20H22O4/c1-10(2)13-8-16(21)17-12(18(13)22)4-5-15-14-9-24-19(23)11(14)6-7-20(15,17)3/h8,10,15H,4-7,9H2,1-3H3/t15-,20-/m0/s1
InChIKeySZTABFBXCBBJRR-YWZLYKJASA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Triptoquinonide (CAS 163513-81-3): Diterpenoid Quinone Reference Standard for Anti-Inflammatory and Synthetic Research Procurement


Triptoquinonide (CAS 163513-81-3), also designated (+)-triptoquinonide, is a diterpenoid quinone of the oxosteroid class isolated from Tripterygium wilfordii (Celastraceae) and structurally related species including T. hypoglaucum and T. doianum [1]. The compound is one of several structurally related natural products including triptoquinone A–G, triptolide, triptonide, and triptophenolide, with documented anti-inflammatory activity mediated through interleukin-1 (IL-1) and inducible nitric oxide synthase (iNOS) pathway modulation [2]. Triptoquinonide has been the subject of enantioselective total synthesis (Yang et al., J. Org. Chem. 2000), establishing its availability as a synthetic reference material with defined stereochemistry [3].

Why Triptoquinonide Cannot Be Substituted with Generic Diterpenoid Quinones or Structurally Adjacent Triptolide Analogs


Triptoquinonide occupies a structurally and stereochemically distinct position within the Tripterygium diterpenoid family that precludes generic substitution. The compound possesses the (+)-enantiomeric configuration with a defined quinoid core structure, whereas structurally adjacent compounds exhibit divergent biological activity profiles: triptolide and triptonide display potent antitumor and immunosuppressive activities alongside significant toxicity, while triptophenolide shows only anti-inflammatory activity without the broader immunosuppressive effects [1]. Furthermore, triptoquinone A–G congeners differ in quinone substitution patterns that directly affect IL-1α/β release inhibition potency, with triptoquinone A identified as the most promising candidate among this series for rheumatoid arthritis applications [2]. Substitution with an alternative diterpenoid without verifying stereochemistry and quinoid oxidation state introduces uncontrolled variables in IL-1/iNOS pathway modulation studies and may confound reproducibility in synthetic chemistry applications where enantiomeric purity (>99% ee for the synthetic intermediate) is critical [1].

Quantitative Differentiation Evidence for Triptoquinonide (CAS 163513-81-3): Comparative Activity, Synthesis, and Analytical Specifications


Comparative Anti-Inflammatory Activity: Triptoquinone A vs. Dexamethasone in iNOS Gene Expression Suppression

Triptoquinone A (structurally related to triptoquinonide) demonstrates suppression of inducible nitric oxide synthase (iNOS) mRNA expression that is comparable to dexamethasone, a clinically established anti-inflammatory agent [1]. This activity occurs without direct inhibition of NO radicals or the iNOS enzyme itself, indicating a transcription-level mechanism distinct from direct enzyme inhibition [1]. Triptoquinone A and related quinones (triptoquinones A–G) markedly inhibit the release of IL-1α and IL-1β from lipopolysaccharide-stimulated human peripheral mononuclear cells [2].

Anti-inflammatory iNOS inhibition IL-1β suppression

Enantioselective Synthetic Accessibility: >99% ee Intermediates and 77% Yield via Oxidative Radical Cyclization

The first enantioselective total synthesis of (+)-triptoquinonide was achieved via a lanthanide triflate-catalyzed oxidative radical cyclization of (+)-8-phenylmenthyl ester mediated by Mn(OAc)₃ [1]. This key step provides intermediate 31 with a chemical yield of 77% and excellent diastereoselectivity of 38:1 [1]. (+)-Triptophenolide methyl ether was subsequently prepared in >99% enantiomeric excess (>99% ee) and readily converted to (+)-triptoquinonide [1]. This synthetic route stands in contrast to triptolide and triptonide, which require more complex synthetic sequences due to their triepoxide and additional oxidized functionalities [1].

Asymmetric synthesis Diterpenoid total synthesis Stereochemical purity

Triptoquinone A–G IL-1 Inhibition: Intra-Series Differentiation and Selection Rationale

Among seven structurally novel diterpenoid quinones isolated from T. wilfordii (designated triptoquinones A–G), all markedly inhibit the release of IL-1α and IL-1β from lipopolysaccharide-stimulated human peripheral mononuclear cells [1]. Triptoquinone A was identified as the most promising compound in this series for potential treatment of rheumatoid arthritis and progressed to further biological testing in vitro [1]. In adjuvant-induced arthritis models in rats, triptoquinone A demonstrated significant inhibitory activity without showing serious poisoning [1].

IL-1 inhibition Rheumatoid arthritis Diterpenoid quinone

Optimal Application Scenarios for Triptoquinonide (CAS 163513-81-3) Based on Quantitative Differentiation Evidence


IL-1β/iNOS Transcriptional Regulation Studies Requiring Non-Steroidal Anti-Inflammatory Reference

Triptoquinonide is appropriate for experimental systems investigating transcriptional regulation of IL-1β and iNOS without direct enzyme inhibition. Based on evidence that triptoquinone A suppresses iNOS mRNA expression at levels comparable to dexamethasone without directly inhibiting NO radicals or iNOS enzyme [1], this compound serves as a mechanistic probe for studies where differentiation between transcriptional suppression and direct enzyme inhibition is required. This distinguishes triptoquinonide from direct iNOS inhibitors and COX inhibitors that act post-transcriptionally. Procurement of triptoquinonide with verified stereochemistry ensures that observed transcriptional effects are attributable to the defined enantiomer.

Stereochemically Defined Analytical Reference Standard for T. wilfordii Extract Characterization and Quality Control

Triptoquinonide is suitable for use as an analytical reference standard in HPLC and LC-MS methods for characterizing T. wilfordii-derived preparations. The compound's well-defined stereochemistry [(+)-enantiomer] and established total synthesis protocol with >99% ee intermediate availability [2] support its use as a marker compound for extract standardization. Commercial suppliers offer triptoquinonide at HPLC ≥96.5% to ≥98% purity , enabling reproducible quantification in complex botanical matrices. This application leverages the compound's synthetic accessibility and stereochemical definition to provide a verifiable reference point not available with less-characterized diterpenoid analogs.

Structure-Activity Relationship (SAR) Studies Differentiating Triptolide/Triptonide Toxicity from Anti-Inflammatory Activity

Triptoquinonide occupies a strategic position in the Tripterygium diterpenoid SAR landscape: triptolide and triptonide exhibit potent antitumor, anti-inflammatory, immunosuppressive, and antifertile activities, while triptophenolide shows only anti-inflammatory activity [2]. Triptoquinonide, with its distinct quinoid oxidation state and stereochemistry, provides a reference point for dissecting which structural features (epoxide moieties, quinone substitution) drive the divergent biological profiles, including the severe toxicity associated with triptolide. This SAR positioning justifies procurement of triptoquinonide as a comparator compound in studies seeking to decouple therapeutic anti-inflammatory effects from the dose-limiting toxicities of triptolide-class agents.

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